1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst, typically conducted at temperatures between 120-140°C . Another method includes the reaction of 4-chloro-3-methylphenyl chloroacetate under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or hydroxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used as catalysts.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Scientific Research Applications
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 2’-Hydroxy-5’-chloroacetophenone
- 2-Acetyl-4-chlorophenol
- 5-Chloro-2-hydroxyacetophenone
Comparison: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 |
InChI Key |
GNXYSNCDSGDLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.